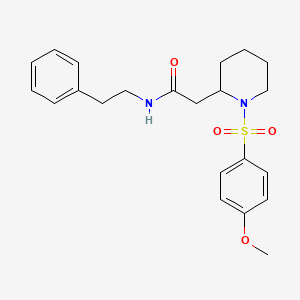

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

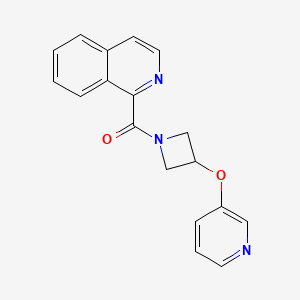

Piperidines, which are a part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a sulfonyl group attached to a 4-methoxyphenyl group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives, such as this compound, include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Environmental Contamination and Removal Techniques

Contamination and Environmental Removal of Sulfonamides

Sulfonamides, which share a similar sulfonyl group to the chemical , have been identified as persistent organic pollutants. These compounds, including their metabolites, pose environmental risks. Research emphasizes cleaner removal technologies such as adsorption, photocatalytic degradation, and advanced oxidation processes to mitigate their presence in ecosystems, highlighting the environmental impact and removal strategies for sulfonamides from aqueous solutions (Prasannamedha & Kumar, 2020).

Chemical Synthesis and Reactivity

Nucleophilic Aromatic Substitution

Exploration of the reactivity of piperidine, a core component similar to the piperidinyl group in the compound of interest, with nitro-aromatic compounds provides insights into nucleophilic aromatic substitution reactions. This foundational knowledge is pivotal for designing synthetic routes and understanding the reactivity of complex molecules (Pietra & Vitali, 1972).

Medicinal Chemistry and Drug Development

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, which feature a key functional group present in the molecule of interest, are significant for their broad therapeutic applications, including as bacteriostatic antibiotics and in treatments for various conditions such as cancer and Alzheimer’s disease. This review covers the scientific and patent literature on sulfonamide inhibitors, underlining the versatility and importance of the sulfonamide group in medicinal chemistry (Gulcin & Taslimi, 2018).

Pharmaceutical Impurities and Synthesis

Synthesis and Impurities of Pharmaceutical Compounds

Investigations into the synthesis of pharmaceuticals, such as proton pump inhibitors, highlight the relevance of addressing pharmaceutical impurities during drug development. This includes the exploration of novel synthetic methods and the characterization of impurities, which is critical for ensuring the safety and efficacy of pharmaceutical products (Saini et al., 2019).

Eigenschaften

IUPAC Name |

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-28-20-10-12-21(13-11-20)29(26,27)24-16-6-5-9-19(24)17-22(25)23-15-14-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTGVGATJSQGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2685501.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2685503.png)

![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)

![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)